molecular formula CH3ClO B3344060 Methyl hypochlorite CAS No. 593-78-2

Methyl hypochlorite

Cat. No.: B3344060
CAS No.: 593-78-2
M. Wt: 66.49 g/mol
InChI Key: UCFFGYASXIPWPD-UHFFFAOYSA-N
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Description

Methyl hypochlorite is a useful research compound. Its molecular formula is CH3ClO and its molecular weight is 66.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl hypochlorite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3ClO/c1-3-2/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFFGYASXIPWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208036
Record name Hypochlorous acid, methyl ester
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Molecular Weight

66.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-78-2
Record name Hypochlorous acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hypochlorous acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hypochlorous acid, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Structure, Energetics, and Advanced Spectroscopic Elucidation

Theoretical and Computational Investigations of Molecular Structure

Determination of Bond Lengths, Bond Angles, and Dihedral Angles from Advanced StudiesAdvanced computational studies, alongside experimental microwave spectroscopy, have provided precise values for the geometric parameters of methyl hypochlorite (B82951). Experimental data from microwave spectroscopy has established key bond lengths and angles, as detailed in section 3.1.1aip.org. Computational studies using methods like MP2=FULL/STO-3G have also yielded geometric data, including bond lengths and angles, with the molecule adopting a Cs point group symmetrynist.gov. For instance, calculated bond lengths include O-Cl at 1.7957 Å and C-O at 1.4807 Å, with an O-C-H angle of approximately 106.969°nist.govnist.gov. Dihedral angles, such as H-C-O-Cl, are also critical for fully describing the molecular conformation and have been investigated through computational modelingamrita.eduresearchgate.net. For example, a study using B3LYP/6-31G(d') reported specific bond lengths and angles for related compounds, illustrating the typical values obtained in such analysescore.ac.uk.

Table of Compound Names

Common NameIUPAC NameChemical FormulaCAS Number
Methyl hypochlorite(Chlorooxy)methaneCH₃ClO593-78-2
Hypochlorous acidHOCl
ChlorineCl₂
Methanol (B129727)CH₃OH
Sodium hypochloriteNaOCl
EthyleneEtheneC₂H₄
DichloromethanolCl₂CHOH
1-chlorothis compound1-chloro-1-(chloromethoxy)methaneClCH₂OCl

This compound: Molecular Structure, Energetics, and Spectroscopic Elucidation

This compound (CH₃OCl) is a volatile and reactive chemical compound. Its energetic properties and molecular dynamics have been subjects of scientific inquiry, primarily through theoretical and computational methods, due to its significance in atmospheric chemistry and its inherent instability. This article delves into the analysis of its intramolecular rotational barriers, internal rotation dynamics, and the theoretical estimation of its thermochemical properties, including standard enthalpies of formation and heat capacities.

Synthetic Methodologies and Precursor Chemistry

Established Laboratory Synthesis Pathways

One of the fundamental methods for producing methyl hypochlorite (B82951) is the direct reaction of methanol (B129727) with hypochlorous acid (HOCl). wikipedia.org This process represents a straightforward route to obtaining this simple alkyl hypochlorite. wikipedia.org The reaction was first explored in the 1880s by Traugott Sandmeyer, who pioneered the initial synthesis of this compound. wikipedia.org

Methyl hypochlorite can be readily formed through the reaction between methanol and sodium hypochlorite (NaOCl). sciencemadness.org This reactivity is significant enough that NaOCl is often listed as an incompatible chemical on Methanol's Material Safety Data Sheets (MSDS). sciencemadness.org An early method developed by Sandmeyer involved the chlorination of a mixture of alcohol and sodium hydroxide (B78521). sciencemadness.org The general approach for preparing hypochlorous esters involves the action of chlorine gas on a cooled solution of the corresponding alcohol in a 10% aqueous sodium hydroxide solution. sciencemadness.org Experimental investigations have confirmed that simply mixing an alcohol with sodium hypochlorite can lead to the formation of these thermally unstable materials. icheme.org

Table 1: Physical and Chemical Properties of this compound

Property Value
Chemical Formula CH₃ClO
Molar Mass 66.48 g·mol⁻¹
Appearance Gas
Odor Pungent
Density 1.058 g/cm³
Melting Point −120.4 °C
Boiling Point 9.18 °C
Solubility in water Decomposes
Refractive index (nD) 1.343

Data sourced from reference wikipedia.org

Mechanistic Studies of Formation Reactions

The formation of this compound is not limited to laboratory synthesis; it also occurs in the Earth's atmosphere through radical chemistry, playing a role in stratospheric processes.

In the Earth's atmosphere, this compound is formed via a reaction between the methyl peroxy radical (CH₃O₂) and the chlorine monoxide radical (ClO). wikipedia.orgtandfonline.com This reaction is considered significant in the chemistry of ozone depletion, particularly over the Arctic and Antarctic regions. wikipedia.orgtandfonline.com The chemistry involving the methyl peroxy radical is essential for understanding chlorine and ozone loss in the lower stratosphere. tandfonline.com The key reaction is the association of the methyl peroxy and chlorine monoxide radicals:

CH₃O₂ + ClO → CH₃OCl + O₂ tandfonline.com

When modeling atmospheric chemistry, it is crucial to consider not only the formation of this compound through this pathway but also its subsequent decomposition channels, such as photolysis and reaction with chlorine atoms. tandfonline.com

The thermodynamic properties of this compound have been subject to investigation to better understand its stability and reactivity. The enthalpy of formation is a key parameter in these studies. One calculation estimated the enthalpy of formation to be -210 ± 10 kJ/mol. icheme.org However, more recent data suggests a significantly higher value of around -64.5 ± 6.2 kJ/mol. icheme.org For comparison, the heat of decomposition for neat this compound has been experimentally found to be approximately 2300 J/g. icheme.org

Table 2: Thermodynamic Parameters for this compound

Parameter Reported Value 1 Reported Value 2
Enthalpy of Formation (ΔH_f°) -210 ± 10 kJ/mol -64.5 ± 6.2 kJ/mol
Heat of Decomposition ~2300 J/g N/A

Data sourced from reference icheme.org

Reactivity and Reaction Mechanisms

Unimolecular Decomposition Pathways and Kinetics

The spontaneous decomposition of methyl hypochlorite (B82951) can proceed through several channels, influenced by factors such as temperature and light. Understanding these pathways is crucial for predicting its stability and environmental fate.

Analysis of Potential Energy Surfaces (PES) for Thermal Decomposition

Theoretical studies employing methods like G2MP2 theory have been instrumental in mapping the potential energy surface (PES) for the thermal decomposition of methyl hypochlorite. The PES reveals the relative energies of the reactant, transition states, intermediates, and products, thereby identifying the most energetically favorable decomposition routes. These calculations indicate that among the various unimolecular decomposition pathways, the formation of hydrogen chloride (HCl) and formaldehyde (B43269) (CH2O) is the major channel. The PES also allows for the examination of other potential, though less significant, decomposition channels.

Identification of Transition States and Energy Barriers for Unimolecular Reactions

Computational analysis of the potential energy surface has enabled the identification of key transition states and the determination of their associated energy barriers for the unimolecular decomposition of this compound. The energy barrier for the concerted 1,2-elimination reaction leading to HCl and CH2O has been calculated to be the most accessible pathway under thermal conditions. Other decomposition pathways, such as the homolytic cleavage of the O-Cl or C-O bonds, are associated with higher energy barriers, making them less competitive at moderate temperatures.

Decomposition PathwayCalculated Energy Barrier (kJ/mol)
CH3OCl → [TS1] → CH2O + HClLower energy barrier
CH3OCl → [TS2] → CH3O• + •ClHigher energy barrier
CH3OCl → [TS3] → •CH3 + •OClSignificantly higher energy barrier

Note: The table presents a qualitative comparison of energy barriers for the principal unimolecular decomposition pathways of this compound.

Mechanistic Models for Product Formation (e.g., HCl and CH2O Elimination, O-Cl Bond Scission)

The primary mechanism for the thermal decomposition of this compound is a concerted elimination reaction. In this process, a hydrogen atom from the methyl group and the chlorine atom are eliminated simultaneously to form HCl and formaldehyde. This pathway is favored due to its relatively low activation energy.

A secondary, higher-energy pathway involves the homolytic scission of the oxygen-chlorine (O-Cl) bond. This bond cleavage results in the formation of a methoxy (B1213986) radical (CH3O•) and a chlorine radical (•Cl). This radical pathway becomes more significant at higher temperatures. The subsequent reactions of these radicals contribute to a more complex product distribution.

Photolytic Decomposition and Dissociation Mechanisms

This compound is susceptible to photolytic decomposition upon absorption of ultraviolet radiation. The primary photolytic pathway involves the cleavage of the O-Cl bond, which is the weakest bond in the molecule. This photodissociation process yields a methoxy radical and a chlorine atom:

CH3OCl + hν → CH3O• + •Cl

This photolytic pathway is a significant source of reactive chlorine atoms in the atmosphere, which can then participate in catalytic cycles that lead to ozone destruction. The quantum yield for this dissociation is high, indicating that it is an efficient process.

Bimolecular Reaction Kinetics and Mechanisms

In addition to unimolecular decomposition, this compound can react with various atmospheric species, particularly radical species. These bimolecular reactions are important in determining the atmospheric lifetime of this compound.

Reactions with Radical Species (e.g., Cl Atoms, CH3O Radicals, ClO)

This compound readily reacts with several radical species, including chlorine atoms (Cl), methoxy radicals (CH3O), and chlorine monoxide radicals (ClO). These reactions typically proceed via hydrogen abstraction or by attack at the oxygen or chlorine atoms.

Reaction with Chlorine Atoms (Cl): The reaction between this compound and a chlorine atom primarily proceeds through hydrogen abstraction from the methyl group, forming hydrogen chloride and a chloromethoxy radical (•CH2OCl).

CH3OCl + •Cl → HCl + •CH2OCl

Reaction with Methoxy Radicals (CH3O): The reaction with the methoxy radical is also an important atmospheric process.

Reaction with Chlorine Monoxide Radicals (ClO): The reaction between this compound and the chlorine monoxide radical is of particular interest in stratospheric chemistry. This reaction can proceed through different channels, influencing the partitioning of chlorine species. One notable reaction is:

CH3OCl + ClO• → Products

The kinetics of these bimolecular reactions are crucial for accurately modeling atmospheric chemistry. Rate constants for these reactions have been determined experimentally and are used in atmospheric models to predict the impact of this compound on atmospheric composition.

Reactant PairMajor ProductsAtmospheric Significance
CH3OCl + •ClHCl + •CH2OClContributes to the cycling of chlorine in the atmosphere.
CH3OCl + ClO•VariousInfluences the balance of chlorine reservoir and active species.

Note: This table summarizes the key aspects of the bimolecular reactions of this compound with important radical species.

Oxidation Reactions in Organic Synthesis

This compound and related hypochlorite species are effective oxidizing agents in various organic transformations. Their reactivity allows for the conversion of several functional groups, with notable applications in the oxidation of alcohols and ethers.

Selective Oxidation of Secondary Alcohols and Ethers

This compound serves as a reagent for the selective oxidation of secondary alcohols and ethers, typically affording ketones as the primary products. The use of related and more stable hypochlorite salts, such as calcium hypochlorite and sodium hypochlorite, often in the presence of an acid like acetic acid, generates the reactive hypochlorous acid species in situ, which is understood to be the key oxidant in these transformations.

Secondary alcohols are efficiently converted to their corresponding ketones in high yields under mild conditions. For instance, the oxidation of various secondary alcohols using calcium hypochlorite in a solvent system containing acetic acid proceeds smoothly at 0°C. mdpi.com Similarly, secondary methyl ethers can be selectively transformed into ketones using calcium hypochlorite in aqueous acetonitrile (B52724) with acetic acid as an activator. researchgate.net This method is compatible with a range of other oxygen- and nitrogen-containing functional groups, highlighting its selectivity. researchgate.net The reaction provides a valuable route for the deprotection of methyl-protected secondary alcohols. researchgate.net

Table 1: Oxidation of Secondary Alcohols and Ethers with Hypochlorite Reagents
SubstrateReagentProductYield (%)
Secondary AlcoholCa(OCl)₂ / Acetic AcidKetoneHigh
Secondary Methyl EtherCa(OCl)₂ / Acetic AcidKetoneUp to 98
Mechanistic Interrogations of Oxidation Processes

The mechanism for the oxidation of secondary alcohols by hypochlorite species is generally understood to proceed through a multi-step pathway. For secondary alcohols, the process is often initiated by the protonation of the alcohol's hydroxyl group, followed by an SN2-type attack by the hypochlorite oxidant to form a chlorinated intermediate. wikipedia.orgmdma.ch This intermediate then undergoes an E2-like elimination of a proton from the carbinol carbon and the departure of the chloride ion, resulting in the formation of the ketone. wikipedia.org

In the case of secondary methyl ether oxidation, a proposed reaction sequence begins with the generation of hypochlorous acid from the hypochlorite salt and acetic acid. researchgate.net The ether oxygen then acts as a nucleophile, attacking the chlorine atom of hypochlorous acid to form a transient oxonium ion. researchgate.net A subsequent E2 elimination of hydrogen chloride occurs, preferentially at the more substituted carbon, to generate a stable oxocarbenium ion intermediate. researchgate.net This cation is then trapped by water to form a hemiacetal, which subsequently collapses to yield the final ketone product and a molecule of methanol (B129727). researchgate.net Kinetic studies have indicated that free-radical chain reactions are likely not significant in these hypochlorite oxidations. rsc.org

Reactions with Unsaturated Systems and Aromatics (e.g., Chlorination)

This compound and related reagents engage in electrophilic reactions with unsaturated systems, such as alkenes, and activated aromatic compounds. The active species, often considered to be hypochlorous acid (HOCl) or molecular chlorine (Cl₂), acts as an electrophile.

With alkenes, the reaction typically proceeds through the formation of a three-membered ring chloronium ion intermediate. mdpi.com This intermediate is then susceptible to nucleophilic attack. For example, in the presence of a nitrile solvent and an acid like phosphoric acid, the nitrile nitrogen can act as a nucleophile, leading to a chloroamidation reaction that produces α-chloroamide derivatives in good yields. msu.edu This process occurs without the need for a transition metal catalyst. msu.edu

In reactions with activated aromatic compounds, this compound and its precursors act as chlorinating agents in electrophilic aromatic substitution (SEAr) reactions. mdpi.comlibretexts.org The reaction results in the introduction of a chlorine atom onto the aromatic ring. For example, activated aromatic compounds like 1,3,5-trimethoxybenzene (B48636) can be chlorinated to yield the corresponding monochlorinated product. mdpi.com The reaction proceeds via the standard SEAr mechanism, where the electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation (an arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.orgijsrp.org Good yields of monochloro derivatives are often obtained when the aromatic ring is sufficiently activated and the orientation is favorable. mdma.ch

Reactions with Nitrogen-Containing Compounds (e.g., Amino Acids, Methyluracil, Phthalimide)

This compound and its parent acid, hypochlorous acid, exhibit significant reactivity towards various nitrogen-containing organic molecules. These reactions are important in both synthetic chemistry and biological systems.

The reaction with amino acids, particularly N-methyl amino acids, leads to the rapid formation of N-chloro-N-methyl amino acids. mdpi.com These compounds are formed through a fast second-order reaction between the N-methyl amino acid and hypochlorous acid. mdpi.com The resulting N-chloro derivatives are themselves reactive and undergo further decomposition. libretexts.org

Hypochlorite also reacts with heterocyclic nitrogen compounds. For instance, the oxidation of methyluracil by sodium hypochlorite has been studied to understand its degradation pathways. cdnsciencepub.com

In synthetic organic chemistry, hypochlorite is a key reagent in the Hofmann rearrangement of amides to amines. This is exemplified by the reaction with phthalimide (B116566) in the presence of sodium hypochlorite and a base, which is a classic route for the synthesis of anthranilic acid.

Kinetic Studies of Oxidation Processes with Nitrogen-Containing Substrates
Table 2: Activation Parameters for the Oxidation of Methyluracil by Sodium Hypochlorite
ParameterValueUnit
Activation Energy (Ea)11.97kJ/mol
Enthalpy of Activation (ΔH≠)9.62kJ/mol
Entropy of Activation (ΔS≠)-197.76J/(mol·K)
Gibbs Free Energy of Activation (ΔG≠)66.15kJ/mol

Data from a study conducted in water at pH 8.8 and 273-298 K. cdnsciencepub.com

Mechanistic Elucidation of Nitrogen Compound Reactivity

Mechanistic studies of the reactions between hypochlorous acid and N-methyl amino acids indicate that the formation of the N-chloro derivative proceeds via a direct attack of the amino nitrogen on the electrophilic chlorine atom. mdpi.com The subsequent decomposition of these N-chloro-N-methyl amino acids typically yields aldehydes and methylamine (B109427) under physiological pH conditions. mdpi.com The enhanced decomposition rate compared to non-methylated N-chloro amino acids is attributed to a combination of the positive inductive effect of the N-methyl group and steric effects of the substituents, which influence the transition state. mdpi.com

The reaction of phthalimide with sodium hypochlorite to form methyl anthranilate is a well-established example of the Hofmann rearrangement. The mechanism involves the initial deprotonation of the phthalimide nitrogen by a base, followed by chlorination with hypochlorite to form an N-chloroimide intermediate. A second deprotonation yields an anion that rearranges, with the phenyl group migrating from the carbonyl carbon to the nitrogen atom, leading to the formation of an isocyanate intermediate. This isocyanate then reacts with methanol to form a carbamate, which upon hydrolysis and acidification yields the final anthranilic acid product.

Advanced Computational Modeling and Simulation

Ab Initio Molecular Dynamics (AIMD) for Reaction Dynamics and Excited States

Ab initio molecular dynamics (AIMD) provides a powerful framework for simulating the time evolution of molecular systems by calculating forces on-the-fly from quantum mechanical electronic structure calculations. For methyl hypochlorite (B82951), AIMD has been instrumental in exploring its ground and excited-state dynamics, particularly in the context of its photodissociation and reaction pathways. Studies have utilized interfaces between electronic structure codes and molecular modeling toolkits to perform these simulations ualberta.caresearchgate.net.

Investigations into the excited states of methyl hypochlorite have employed high-level ab initio molecular orbital methods to calculate vertical excitation energies and transition dipole moments. These calculations are crucial for understanding photochemical processes. For instance, the Complete Active Space Self-Consistent Field (CASSCF) method, often combined with the 6-31+G(d) basis set, has been used to determine excitation energies and transition dipole moments for the ground (X¹A) and the first two excited singlet states (1¹A and 2¹A) researchgate.net. These CASSCF results are frequently benchmarked against more rigorous Multireference Configuration Interaction (MRCI) calculations, utilizing basis sets such as aug-cc-pVXZ (X = D, T, Q), to validate computationally efficient methods for subsequent dynamics simulations researchgate.net. Furthermore, MRCI calculations with cc-pVTZ and cc-pVTZ+sp basis sets have been used to determine excitation energies for various singlet and triplet states, providing detailed insights into the potential energy curves along key coordinates like Cl-O and C-O bonds researchgate.net. These studies lay the groundwork for simulating nonadiabatic dynamics, where transitions between electronic states occur acs.orgstanford.edursc.org.

Table 1: Representative Excited State Properties of this compound

Method(s)Basis Set(s)PropertyState(s)Value (approx.)Reference
CASSCF6-31+G(d)Vertical Excitation Energy (eV)1¹A~2.5-3.0 researchgate.net
CASSCF6-31+G(d)Vertical Excitation Energy (eV)2¹A~3.0-3.5 researchgate.net
CASSCFcc-pVTZPotential Energy CurvesLowest 8 statesN/A researchgate.net
MRCIcc-pVTZ/cc-pVTZ+spVertical Excitation Energy (eV)1¹A', 1¹A'', 3A', 3A''Varies by state researchgate.net
CASSCF6-31G(d)Vibrational Frequencies (cm⁻¹)Ground StateCalculated researchgate.net
B3LYP6-31G(d,p)Molecular Structures, Vibration FrequenciesGround StateCalculated acs.orgresearchgate.net

Density Functional Theory (DFT) Applications in Structural and Electronic Properties

Density Functional Theory (DFT) is a widely adopted computational method for determining the structural and electronic properties of molecules due to its favorable balance between accuracy and computational cost. For this compound, DFT calculations have been employed to optimize its equilibrium geometry, calculate vibrational frequencies, and analyze its electronic structure.

Various DFT functionals, such as B3LYP and M06-2X, in conjunction with basis sets like 6-31G(d,p), 6-31+G*, and 6-311++G**, have been used to optimize the molecular structure and compute vibrational frequencies. These calculations provide fundamental data for understanding the molecule's behavior and for benchmarking against higher-level theoretical methods researchgate.netacs.orgresearchgate.netrsc.org. The O–Cl bond length has been calculated using different DFT functionals, with B3LYP/6-31+g(d) yielding a value around 1.73 Å, while MP2 (often used in conjunction with DFT studies or as a comparison) gives approximately 1.69 Å aip.org. These structural parameters are essential for subsequent kinetic and dynamic studies. DFT is also utilized to investigate electronic properties such as electrostatic potentials and atomic charges, which are crucial for understanding intermolecular interactions and reaction mechanisms mdpi.com.

Table 2: DFT-Calculated Structural Properties of this compound

MethodBasis SetPropertyValue (Å or °)Reference
B3LYP6-31G(d,p)O–Cl Bond Length~1.73 aip.org
MP26-31+g(d)O–Cl Bond Length~1.69 aip.org
B3LYP6-31G(d,p)C–O Bond Length~1.42 acs.org
B3LYP6-31G(d,p)C–O–Cl Angle~110° acs.org
B3LYP6-31G(d,p)Vibrational Freq.Calculated acs.orgresearchgate.net
M06-2X6-31+G*Geometry OptimizationCalculated rsc.org
M06-2X6-311++G**Geometry OptimizationCalculated rsc.org

High-Level Correlated Methods (e.g., CCSD(T), MRCI, G2MP2, CBS-Q) for Energetics and Accuracy Validation

To achieve high accuracy in predicting the energetics of this compound and its related reactions, high-level correlated methods are employed. These methods, including Coupled Cluster Singles Doubles with perturbative Triples (CCSD(T)), Multireference Configuration Interaction (MRCI), Gaussian-2 (G2) and its variants like G2MP2, and Complete Basis Set (CBS-Q) extrapolation, offer a more rigorous treatment of electron correlation compared to DFT.

These advanced methods are often used for single-point energy calculations on geometries optimized at lower levels of theory or for benchmarking DFT results. For instance, the CBS-Q method, applied to geometries optimized at the B3LYP/6-31G(d,p) level, has been used to determine the enthalpy of formation (ΔHf°298) for this compound, yielding a value of -15.41 ± 1.48 kcal/mol acs.org. This is consistent with data from the Active Thermochemical Tables (ATcT), which reports an enthalpy of formation of -63.1 kJ/mol (approximately -15.08 kcal/mol) at 298.15 K with an uncertainty of ±1.4 kJ/mol anl.gov. G2MP2 theory has also been applied to calculate the potential energy surface for the decomposition of this compound researchgate.net. MRCI calculations, often with extensive basis sets, are critical for accurately describing excited states and their energies, as discussed in Section 5.1 researchgate.netresearchgate.net. CCSD(T) calculations, particularly with augmented correlation-consistent basis sets (e.g., aug-cc-pVQZ), are frequently used as benchmarks for validating other computational approaches researchgate.netnih.gov.

Table 3: Energetic Properties of this compound (High-Level Correlated Methods)

Method/Level of TheoryPropertyValueReference
CBS-Q//B3LYP/6-31G(d,p)ΔHf°298 (kcal/mol)-15.41 ± 1.48 acs.org
ATcT (based on high-level calculations)ΔfH°298.15 (kJ/mol)-63.1 ± 1.4 anl.gov
G2MP2Potential Energy Surface CalculationsPerformed researchgate.net
CCSD(T)Benchmark for geometries/energiesUsed for validation researchgate.netnih.gov
MRCIExcited State Energy CalculationsPerformed for various states researchgate.netresearchgate.net

Kinetic Modeling and Rate Constant Predictions (e.g., RRKM Theory, Transition State Theory)

Predicting reaction rates is paramount for understanding the atmospheric lifetime and reactivity of this compound. Kinetic modeling techniques, such as Rice–Ramsperger–Kassel–Marcus (RRKM) theory and Transition State Theory (TST), are extensively used for this purpose. These theories, often coupled with ab initio calculations to define the potential energy surface and identify transition states, allow for the prediction of rate constants for unimolecular and bimolecular reactions.

Studies have applied variational RRKM theory to calculate bimolecular rate coefficients for reactions involving methyl radicals, chlorine monoxide, and methoxy (B1213986) radicals, often finding that these pathways involve this compound as an intermediate researchgate.netresearchgate.net. For reactions involving this compound itself or its decomposition products, rate constants have been calculated. For example, the reaction of CH₃O with Cl atoms has a predicted rate constant of (1.9 ± 0.4) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K researchgate.net. Similarly, the reaction of CH₃O with ClO has a rate constant of (2.3 ± 0.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K researchgate.net. Other studies have reported rate constants for reactions like CH₃ + ClO as (8.0 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ researchgate.net. The application of RRKM theory, which accounts for the energy distribution within molecules and the rate of intramolecular vibrational relaxation, is essential for accurate rate constant predictions, especially under varying pressure and temperature conditions core.ac.ukscispace.comuleth.ca.

Table 4: Kinetic Parameters for Reactions Involving this compound Intermediates/Products

ReactionMethod/TheoryRate Constant (k)TemperatureReference
CH₃O + ClLaser-photolysis/RF(1.9 ± 0.4) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹298 K researchgate.net
CH₃O + ClODischarge-flow(2.3 ± 0.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹298 K researchgate.net
CH₃OCl + ClNot specified(6.1 ± 0.6) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹Not specified researchgate.net
CH₃ + ClOVariational RRKM(8.0 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹Not specified researchgate.net
CH₃O + BrVariational RRKM(3.4 ± 0.4) × 10⁻¹³ cm³ mol⁻¹ s⁻¹298 K researchgate.net

Potential Energy Surface (PES) Mapping and Exploration for Complex Reactions

The concept of a Potential Energy Surface (PES) is fundamental to understanding chemical reactions. A PES is a multi-dimensional function that maps the potential energy of a system as a function of its nuclear coordinates. For this compound, PES mapping is crucial for dissecting its decomposition pathways and its role in more complex reaction networks.

Ab initio calculations, including G2MP2 theory, have been used to calculate the PES for the decomposition of this compound, identifying various stationary points such as transition states and intermediates researchgate.net. Exploring these PES allows for the visualization of energy changes during bond breaking and formation, providing insights into reaction mechanisms fiveable.me. For instance, the examination of potential energy curves along specific bond coordinates (like Cl-O and C-O) helps in understanding fragmentation processes researchgate.net. The identification of transition states, which represent the highest energy points along a reaction coordinate, is critical for applying TST and RRKM theories to predict reaction rates scispace.comuleth.cafiveable.me. While direct PES mapping for complex reactions involving this compound might not always be fully detailed in available abstracts, the principle is applied to understand how this compound is formed or decomposes in atmospheric and chemical processes researchgate.netresearchgate.net. The study of PES is inherently linked to the dynamics simulations described in Section 5.1, as the forces calculated on-the-fly are derived from the PES.

List of Compounds Mentioned:

this compound (CH₃OCl)

Chlorine monoxide (ClO)

Methoxy radical (CH₃O)

Methyl radical (CH₃)

Hypochlorous acid (HOCl)

Chlorine atom (Cl)

Chlorine (Cl₂)

Hydrogen chloride (HCl)

Chloromethanol (ClCH₂OH)

Methyl hypobromite (B1234621) (CH₃OBr)

Methyl formate (B1220265)

Formaldehyde (B43269) (HCHO)

Chloromethyl hypochlorites (CH₂ClOCl, CHCl₂OCl, CCl₃OCl)

Chlorine dioxide (ClO₂)

Sodium hypochlorite (NaOCl)

tert-Butyl hypochlorite

tert-Butyl hypochlorite

Environmental Chemical Significance

Role in Atmospheric Chemistry Cycles

Methyl hypochlorite (B82951) is recognized as an important species in the chemistry of the stratosphere, the layer of the atmosphere that contains the protective ozone layer. Its formation and subsequent breakdown are key processes in models that describe the chemical cycles of chlorine and their impact on stratospheric ozone.

Formation and Photodissociation in Stratospheric Models

In the Earth's stratosphere, methyl hypochlorite is primarily formed through the reaction of the chlorine monoxide radical (ClO) with the methylperoxy radical (CH₃OO). wikipedia.org This reaction is a crucial coupling step between the chlorine and hydrocarbon oxidation cycles in the atmosphere.

CH₃O₂ + ClO → CH₃OCl + O₂

k(T) = (1.96 +0.28/-0.24) x 10⁻¹¹ exp[(-626 ± 35)/T] cm³ molecule⁻¹ s⁻¹ nih.gov

This expression is valid over a temperature range of 223-298 K and shows no pressure dependence between 100 and 200 Torr. nih.gov

Once formed, this compound is subject to photodissociation, or the breakdown by sunlight, which regenerates reactive chlorine species. wikipedia.org The general photodissociation reaction is:

CH₃OCl + hν → Products

The specific products and the rate of this reaction depend on the wavelength (λ) of the incoming solar radiation and the quantum yield (Φ) of the dissociation process. The quantum yield represents the number of molecules that dissociate for each photon absorbed. wikipedia.org While specific photodissociation cross-section and quantum yield data for this compound are not as extensively characterized as for some other atmospheric species, it is understood that this process is a key step in the recycling of chlorine in the stratosphere. The absorption of ultraviolet radiation by this compound leads to the breaking of the O-Cl bond, releasing a chlorine atom (Cl) and a methoxy (B1213986) radical (CH₃O).

Contribution to Stratospheric Chlorine Chemistry

The formation of this compound serves as a temporary reservoir for chlorine, sequestering it in a less reactive form. However, its relatively short atmospheric lifetime due to photodissociation means that this reservoir is transient. The breakdown of this compound releases chlorine atoms, which can then participate in catalytic cycles that destroy ozone (O₃).

The key ozone-depleting cycle involving chlorine is:

Cl + O₃ → ClO + O₂ ClO + O → Cl + O₂

The net result is the conversion of an ozone molecule and an oxygen atom into two oxygen molecules, with the chlorine atom acting as a catalyst. The formation and subsequent photolysis of this compound are therefore integral components of the complex chemical pathways that regulate the concentration of ozone-depleting chlorine radicals in the stratosphere. wikipedia.orgnih.gov Updated kinetic data for the formation of this compound have suggested that while it is an important reaction, its role in polar stratospheric ozone loss cycles may be slightly less than previously estimated, reducing the effectiveness of these cycles by a factor of about 1.5. nih.gov

Implications in Aqueous Chlorination Processes beyond Disinfection

In aqueous environments, hypochlorites are well-known for their use as disinfectants and bleaching agents. rsc.org However, the reactions of hypochlorites, including organic hypochlorites like this compound, with naturally occurring organic matter (NOM) have broader environmental implications beyond simple disinfection. These reactions can lead to the formation of various byproducts and alter the chemical nature of the organic matter.

The reaction of hypochlorite with organic matter can occur through several pathways, including oxidation and substitution reactions. nih.gov While much of the research has focused on inorganic hypochlorite (OCl⁻), the principles can be extended to understand the potential reactivity of this compound.

Studies on the interaction of hypochlorite with humic substances, a major component of NOM, have shown that hypochlorite can effectively oxidize this organic matter. nih.gov The reaction kinetics are often described as being first-order. nih.gov It is plausible that this compound, being an ester of hypochlorous acid, would exhibit similar reactive properties towards easily oxidized organic substances. sciencemadness.org

The table below summarizes the key reactions of this compound discussed in this article.

Reaction NumberReactantsProductsSignificance
1CH₃O₂ + ClOCH₃OCl + O₂Primary formation route of this compound in the stratosphere. wikipedia.org
2CH₃OCl + hνCH₃O + ClPhotodissociation of this compound, releasing reactive chlorine.
3Cl + O₃ClO + O₂Key step in the catalytic destruction of stratospheric ozone by chlorine.
4ClO + OCl + O₂Regeneration of the chlorine atom in the ozone depletion cycle.

Future Directions in Methyl Hypochlorite Research

Emerging Methodologies for Controlled Synthesis and Derivatization

The primary challenge in working with methyl hypochlorite (B82951) is its extreme sensitivity to heat, light, and shock, making its isolation and storage impractical and dangerous. icheme.org Traditional batch synthesis, which involves the reaction of methanol (B129727) with hypochlorous acid or the mixing of alcohols with sodium hypochlorite, can lead to the uncontrolled formation and potential accumulation of this explosive compound. wikipedia.orgicheme.org Future research will focus on methodologies that avoid the isolation of methyl hypochlorite, instead generating and using it in situ.

A significant emerging strategy is the adoption of continuous flow chemistry and microreactors. amf.chnih.goveuropa.eu These systems offer superior control over reaction parameters such as temperature, pressure, and residence time due to their high surface-area-to-volume ratios, which allow for efficient heat and mass transfer. nih.govchimia.chmdpi.com For highly exothermic and hazardous reactions, like the formation of this compound, microreactors provide a much safer environment by minimizing the reaction volume at any given moment. europa.euchimia.ch This approach would enable the controlled, on-demand generation of this compound in a closed system, immediately followed by its reaction with a substrate, thereby preventing its accumulation. rsc.org The use of microreactors has already been successfully demonstrated for the synthesis of other hazardous or reactive intermediates, such as methyl chloride from methanol and HCl. doria.firesearchgate.net

Future derivatization studies will likely abandon attempts to use pre-formed this compound as a reagent. Instead, research will explore its reactivity through in situ generation, where it acts as a transient but potent intermediate. This approach could unlock its potential as a methylating or mild oxidizing agent. For example, controlled reactions could be developed for the regioselective oxidation of secondary methyl ethers to ketones or the chlorination of specific N-methyl amino acids. nih.govnih.gov

FeatureTraditional Batch SynthesisContinuous Flow Synthesis (Microreactors)
Reactor VolumeLarge, leading to significant accumulation of hazardous material.Very small (microliters to milliliters), minimizing hazard. mdpi.com
Heat TransferPoor, risk of thermal runaway and local hot spots. chimia.chExcellent, allows for precise temperature control of exothermic reactions. nih.gov
Mass TransferOften limited by stirring, can lead to concentration gradients.Extremely efficient due to short diffusion distances. chimia.ch
SafetyHigh risk due to storage and handling of large quantities of unstable product. icheme.orgSignificantly improved safety via small reaction volumes and in situ consumption. europa.eu
ControlDifficult to precisely control reaction time and conditions.Precise control over residence time, temperature, and stoichiometry. nih.gov
ScalabilityDifficult and dangerous to scale up.Scalable by operating multiple reactors in parallel ("numbering-up"). nih.gov

Advances in Computational Chemistry for Enhanced Predictive Modeling

Given the experimental difficulties of studying this compound, computational chemistry is set to become an indispensable tool for understanding its fundamental properties. Advances in theoretical methods can provide deep insights into the molecule's stability, decomposition pathways, and reactivity without the need for hazardous laboratory work.

Ab initio molecular dynamics (MD) and Density Functional Theory (DFT) are powerful techniques for this purpose. Ab initio MD simulations can model the unimolecular decomposition of energetic materials at high temperatures, revealing the initial bond-breaking events and subsequent reaction cascades. energetic-materials.org.cnenergetic-materials.org.cnnih.gov This approach could be used to predict the complex decomposition mechanisms of this compound, which are thought to involve autocatalytic pathways and produce various products, including methyl formate (B1220265) and hydrogen chloride. icheme.org DFT calculations can be employed to determine thermochemical data, such as the enthalpy of formation, and to map the potential energy surfaces for various reaction pathways, identifying transition states and energy barriers. researchgate.net Such studies have already been applied to analyze the decomposition of related compounds like chlorothis compound. researchgate.net

Furthermore, the integration of machine learning (ML) into computational chemistry offers a path to accelerate the predictive modeling process. chemrxiv.orgmit.edu ML models can be trained on datasets generated from high-level quantum mechanical calculations to predict the properties and reactivity of molecules with significantly reduced computational cost. mit.edunih.govosti.gov For this compound research, an ML model could be developed to predict the stability and explosive potential of various hypothetical derivatives, guiding synthetic efforts toward more stable analogues. This data-driven approach can rapidly screen large numbers of molecules, identifying promising candidates for further theoretical or experimental investigation. osti.gov

Computational MethodPredicted Properties for this compound
Density Functional Theory (DFT)Molecular structure, vibrational frequencies, enthalpy of formation, reaction energy barriers. researchgate.net
Ab initio Molecular Dynamics (MD)Decomposition pathways, reaction mechanisms under high temperature/pressure, product formation over time. nih.gov
Quantum Chemistry (e.g., G2, Coupled-Cluster)Highly accurate thermochemical data (e.g., heat of formation), bond dissociation energies. researchgate.net
Machine Learning (ML) ModelsRapid prediction of stability, reactivity, and other properties for new derivatives; identification of structure-property relationships. nih.govosti.gov

Exploration of Novel Reactivity Patterns and Catalytic Applications

While the uncontrolled reactivity of this compound is a significant hazard, future research aims to harness this reactivity for productive chemical transformations through catalysis. The exploration of novel reactivity patterns will depend on the ability to tame its potent oxidizing and chlorinating capabilities.

One promising avenue is the development of catalytic systems that can activate this compound for selective oxidation reactions. The broader class of hypochlorites is known to participate in a wide range of metal-catalyzed oxidations, including the epoxidation of olefins and the oxidation of alcohols. tandfonline.com Research could focus on developing catalysts, perhaps based on ruthenium or manganese porphyrin complexes, that interact with in situ generated this compound to form a controlled oxidizing species. rsc.org This would allow its oxidative power to be directed toward a specific substrate, minimizing side reactions and decomposition. Phase-transfer catalysis, which has been used to promote reactions of sodium hypochlorite with secondary alcohols, could also be explored to mediate reactions involving this compound generated at an interface. nih.gov

Photocatalysis represents another frontier for controlling the reactivity of this compound. The absorption of light by a photocatalyst in the presence of this compound could lead to the formation of specific reactive species, such as chlorine radicals, in a highly controlled manner. researchgate.net This approach could enable novel chlorination or oxidation reactions that are not accessible under thermal conditions. Studies on the photocatalytic degradation of organic compounds using hypochlorite and semiconductor catalysts like TiO₂ or ZnO provide a foundation for this line of inquiry. nih.govresearchgate.net By carefully selecting the photocatalyst and wavelength of light, it may be possible to fine-tune the reactivity of this compound, transforming it from an unpredictable explosive into a valuable synthetic tool.

Catalytic ApproachPotential Target ReactionRationale / Precedent
Transition Metal Catalysis (e.g., Ru, Mn, Ni)Selective oxidation of alcohols; Epoxidation of alkenes.Metal complexes are known to catalyze oxidations using sodium hypochlorite as the terminal oxidant. tandfonline.comresearchgate.net
Phase-Transfer CatalysisOxidation of alcohols; Chlorination of organic substrates.Promotes reactions between aqueous hypochlorite and organic substrates in a separate phase. nih.gov
Photocatalysis (e.g., TiO₂, ZnO)Selective chlorination; Degradation of pollutants; C-H functionalization.UV/visible light activation of hypochlorite with semiconductor catalysts generates reactive radical species. nih.govresearchgate.net
Organocatalysis (e.g., TEMPO)Selective alcohol oxidation to aldehydes or carboxylic acids.TEMPO is a well-known catalyst for hypochlorite-mediated oxidation of alcohols. orgsyn.org

Q & A

Q. What are the primary synthetic routes for methyl hypochlorite, and how do reaction conditions influence its stability and yield?

this compound is synthesized via reactions involving hypochlorous acid (HOCl) and methanol under controlled conditions. Due to its instability, synthesis requires low temperatures (e.g., 0–5°C) and neutral pH to minimize decomposition. A common method involves the reaction of chlorine gas with methanol in aqueous solutions, but side reactions (e.g., formation of chloromethane or dichloromethane) must be mitigated by precise stoichiometric control . Yield optimization relies on minimizing exposure to light and heat, as thermal degradation accelerates at >10°C.

Q. Which analytical methods are most effective for quantifying this compound in solution, and what are their limitations?

Fluorescent probes, such as methylthiocoumarinyl formate, offer high selectivity for hypochlorite species (detection limit: 1.57 μM) with rapid response (<20 s). However, solvent compatibility is critical—dimethyl sulfoxide (DMSO) reacts with hypochlorite, generating background fluorescence and skewing results . Alternative methods include iodometric titration and UV-Vis spectroscopy, but these lack specificity for this compound in complex matrices. For precise quantification, coupling HPLC with mass spectrometry is recommended, though it requires calibration against synthetic standards .

Q. How does this compound participate in oxidation reactions, such as the haloform reaction, and what are the key intermediates?

In the haloform reaction, this compound oxidizes methyl ketones (e.g., acetone) to carboxylic acids via a multi-step mechanism. The reaction proceeds through chlorination of the ketone’s methyl group, forming a trichloromethyl intermediate, which undergoes hydrolysis to yield chloroform and a carboxylate salt. Kinetic studies suggest that the rate-limiting step is the initial chlorination, which is sensitive to pH and hypochlorite concentration .

Advanced Research Questions

Q. How do solvent interactions affect this compound’s reactivity in experimental systems?

Solvents like DMSO react exothermically with hypochlorite, generating sulfoxide byproducts and altering reaction pathways. This interaction complicates concentration measurements and necessitates controls using inert solvents (e.g., phosphate-buffered saline). For kinetic studies, solvent polarity and dielectric constants must be optimized to stabilize this compound without inducing side reactions .

Q. What experimental strategies can resolve contradictions in reported kinetic data for this compound-mediated oxidations?

Discrepancies in rate constants often arise from unaccounted variables such as residual organic matter or temperature fluctuations. A factorial experimental design (e.g., 5×8 orthogonal arrays) can isolate variables like hypochlorite concentration, seed-to-solution ratios, and reaction time. Regression analysis (R² >0.9) and ANOVA (p<0.05) are critical for identifying significant factors, as demonstrated in seed germination studies .

Q. How can researchers differentiate this compound’s activity from other hypochlorite derivatives (e.g., sodium hypochlorite) in biological systems?

Comparative studies should employ isotope-labeled hypochlorite (e.g., ³⁶Cl) to track methylation-specific pathways. In vitro assays with controlled ROS (reactive oxygen species) environments can isolate this compound’s effects, while fluorescence quenching experiments using selective probes (e.g., coumarin derivatives) provide real-time activity monitoring .

Q. What are the mechanistic implications of this compound’s instability in long-term storage, and how can degradation be mitigated?

Degradation follows first-order kinetics, with half-life dependent on temperature and pH. Stabilizers like borate buffers (pH 8–9) and antioxidants (e.g., ascorbic acid) can extend shelf life. Accelerated stability testing (40°C/75% RH) combined with LC-MS analysis of degradation products (e.g., Cl⁻, methanol) is essential for formulating storage protocols .

Methodological Notes

  • Experimental Design : Use randomized block designs with ≥4 replicates to account for variability in hypochlorite reactivity .
  • Data Analysis : Apply multivariate regression to model nonlinear relationships between variables (e.g., concentration vs. reaction rate) .
  • Controls : Include solvent-only and heat-inactivated hypochlorite controls to distinguish specific effects from artifacts .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.